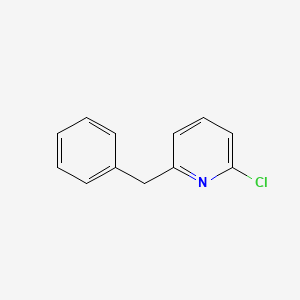

2-Benzyl-6-chloropyridine

Descripción

Context within Contemporary Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least one non-carbon atom, are foundational to organic chemistry and biochemistry, with more than half of all known organic compounds belonging to this class. uomus.edu.iq Among these, nitrogen-containing heterocycles are particularly prominent, and the pyridine (B92270) ring system is one of the most essential scaffolds in medicinal chemistry. researchgate.netpageplace.de The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance the pharmacokinetic properties of drug molecules. nih.govjchemrev.com

The pyridine nucleus is a "privileged structure" found in a multitude of FDA-approved pharmaceuticals, including drugs for cancer, central nervous system disorders, and infectious diseases. nih.govdovepress.com 2-Benzyl-6-chloropyridine fits within this context as a disubstituted pyridine derivative. This specific substitution pattern is of significant interest; the benzyl (B1604629) group introduces a distinct three-dimensional character, while the chlorine atom at the C-6 position provides a reactive handle for further chemical modification. This dual functionality makes it a versatile intermediate for constructing more complex molecular architectures.

Strategic Importance of Halogenated Pyridine Scaffolds in Organic Synthesis

Halogenated heterocyclic compounds are critical building blocks for synthesizing complex molecules, including natural products and pharmaceuticals. nih.gov The strategic placement of a halogen atom on a pyridine ring dramatically influences its reactivity and utility in organic synthesis. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which makes the carbon atoms at the 2, 4, and 6 positions susceptible to nucleophilic attack. nih.govnih.gov

The chlorine atom in this compound is located at an activated alpha-position (C-6), making it an effective leaving group in nucleophilic aromatic substitution (S n Ar) reactions. acs.org This allows for the straightforward introduction of a wide array of nucleophiles containing oxygen, nitrogen, or sulfur, thereby enabling the synthesis of diverse derivatives.

Furthermore, the carbon-chlorine bond serves as a crucial anchor point for transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Negishi, and cobalt-catalyzed couplings utilize such halogenated pyridines to form new carbon-carbon bonds. nih.govorganic-chemistry.orgoup.com These reactions are fundamental to modern synthesis, allowing for the coupling of the pyridine scaffold with various aryl, heteroaryl, or alkyl partners. researchgate.netnih.gov The development of new and more efficient catalytic systems for the cross-coupling of 2-chloropyridines remains an active area of chemical research, highlighting the scaffold's importance. nih.govbohrium.com

Overview of Current Research Trajectories and Potential Future Directions

The unique structural and reactive properties of this compound and related halogenated pyridines suggest several promising avenues for future research.

Medicinal Chemistry: Given the prevalence of the pyridine scaffold in pharmaceuticals, a primary future direction is its use as an intermediate in drug discovery. dovepress.com The introduction of a chlorine atom has been shown to significantly enhance the biological activity of certain molecules. nih.govrasayanjournal.co.in The this compound framework could be used to generate libraries of novel compounds for screening against various biological targets, such as protein kinases or CNS receptors. nih.govevitachem.com Its derivatives could be investigated for potential anticancer, antimicrobial, or anti-inflammatory properties. jchemrev.com

Materials Science: Pyridine-containing structures are integral to the development of functional materials. nih.gov For instance, 2,2'-bipyridines, which can be synthesized from 2-chloropyridine (B119429) precursors, are highly important ligands in coordination chemistry and for the construction of supramolecular assemblies. organic-chemistry.org Future research could leverage this compound to create novel ligands for catalysis or to synthesize new organic materials with tailored electronic or photophysical properties.

Synthetic Methodology: There is a continuous drive to develop more efficient, selective, and sustainable synthetic methods in chemistry. Research is likely to focus on novel catalytic processes that utilize the C-Cl bond of this compound for late-stage functionalization, a strategy that allows for the modification of complex molecules in the final steps of a synthesis. acs.org The creation of innovative cross-coupling protocols will enable chemists to build molecular complexity from this versatile building block with greater precision and efficiency. nih.govbohrium.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-benzyl-6-chloropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRSGDVQDDLJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for 2 Benzyl 6 Chloropyridine

Direct Synthesis Strategies

Direct synthesis involves the construction of the pyridine (B92270) ring from acyclic precursors in a manner that installs the required benzyl (B1604629) and chloro substituents in the correct positions from the outset.

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of highly substituted pyridines in a single pot by combining three or more starting materials. researchgate.net The classical Hantzsch pyridine synthesis, though typically used for dihydropyridines, and its variations represent a foundational multicomponent approach. beilstein-journals.org Modern MCRs for pyridine synthesis often involve the condensation of aldehydes, active methylene (B1212753) compounds, and a nitrogen source. researchgate.netnih.gov

For the specific synthesis of 2-benzyl-6-chloropyridine, a hypothetical MCR could involve the condensation of a β-keto ester or a related active methylene compound, phenylacetaldehyde (B1677652) (to introduce the benzyl group), and a nitrogen source under conditions that also facilitate chlorination. However, controlling the regiochemistry to yield the 2,6-disubstituted pattern and introducing a single chlorine atom via MCR is challenging. More advanced methods utilize domino cyclization-oxidative aromatization sequences. For instance, a bifunctional catalyst system, such as Pd/C combined with a solid acid like K-10 montmorillonite, can facilitate the one-pot synthesis of pyridines from various aldehydes and other precursors under environmentally benign, solvent-free conditions. organic-chemistry.org Such a strategy combines the cyclization and subsequent dehydrogenation of the dihydropyridine (B1217469) intermediate into a single, efficient process. organic-chemistry.org

While specific examples for this compound are not prevalent, the adaptability of MCRs makes them a viable, albeit complex, strategy that could be optimized for this target molecule.

A more common and generally more controllable approach to this compound involves the stepwise, regioselective functionalization of a suitable pyridine precursor. Commercially available 2,6-dichloropyridine (B45657) is the most logical starting material for this strategy, as it already contains the chloro substituent and an activated position for the introduction of the benzyl moiety. The primary challenge lies in achieving monosubstitution, as the second chlorine atom can also be reactive.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for the benzylation of halopyridines. eie.grrsc.org These methods offer high efficiency and functional group tolerance. The reaction typically involves the coupling of an organometallic benzyl reagent with 2,6-dichloropyridine in the presence of a palladium or nickel catalyst.

Key cross-coupling reactions applicable to this synthesis include:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of 2,6-dichloropyridine with a benzylboronic acid or a benzylboronate ester. Palladium catalysts, such as Pd(OAc)₂ or Pd(PPh₃)₄, are commonly employed with a suitable base.

Negishi Coupling: This method utilizes a benzylzinc reagent (e.g., benzylzinc chloride), which can be coupled with 2,6-dichloropyridine. Nickel-catalyzed systems have been shown to be effective for the reductive cross-coupling of chloropyridines. acs.org Alternatively, pyridyl aluminum reagents can be coupled with benzyl halides. organic-chemistry.org

Hiyama Coupling: This involves the reaction of an organosilane, such as benzyl(trimethoxy)silane, with the chloropyridine substrate. mdpi.com This reaction is often catalyzed by palladium complexes and activated by a fluoride (B91410) source. mdpi.com

The choice of catalyst, ligand, and reaction conditions is crucial for controlling the reaction and achieving selective monobenzylation over disubstitution.

| Cross-Coupling Method | Benzyl Reagent | Catalyst/Conditions | Key Features |

| Suzuki-Miyaura | Benzylboronic acid / ester | Pd(OAc)₂, Pd(PPh₃)₄, Base | Tolerant to many functional groups; boronic acids are often stable. |

| Negishi | Benzylzinc halide | NiCl₂(dppp), Pd(dba)₂/ligand | Highly reactive organozinc reagents; mild reaction conditions. acs.orgresearchgate.net |

| Hiyama | Benzyltrimethoxysilane | PdCl₂(PPh₃)₂, CuI, Fluoride source | Organosilanes are non-toxic and stable; fluoride activation is required. mdpi.com |

| Kumada | Benzylmagnesium halide (Grignard) | Ni(dppe)Cl₂, Pd(PPh₃)₄ | Highly reactive Grignard reagents; can have limited functional group compatibility. |

The chlorine atoms in 2,6-dichloropyridine activate the ring toward nucleophilic aromatic substitution (SNAr). libretexts.org This allows for the direct displacement of a chloride ion by a benzyl nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net Subsequent loss of the chloride ion restores the aromaticity of the ring.

A primary challenge in using 2,6-dichloropyridine is controlling the regioselectivity to achieve monosubstitution. The introduction of the first benzyl group can influence the reactivity of the remaining chlorine atom. The reaction of 2,6-dichloropyridine with a strong nucleophile like a benzyl Grignard reagent (benzylmagnesium bromide) or benzyllithium (B8763671) can provide the desired product. The regioselectivity and the extent of mono- versus di-substitution can be highly dependent on reaction parameters. researchgate.net Factors influencing the outcome include:

Solvent: Non-polar, aprotic solvents may favor substitution at the position ortho to an existing substituent. researchgate.net

Nucleophile: The nature of the benzyl nucleophile and its counter-ion (e.g., MgBr⁺, Li⁺) can impact regioselectivity.

Temperature: Low temperatures are often required to control the reactivity and prevent undesired side reactions.

Studies on the reaction of 3-substituted 2,6-dichloropyridines with nucleophiles show that bulky substituents can direct substitution to the less hindered 6-position. researchgate.net While the benzyl group itself is not present initially, its introduction at the 2-position would sterically hinder the adjacent nitrogen, potentially deactivating the 6-position toward further substitution under controlled conditions.

| Parameter | Effect on SNAr | Example/Observation |

| Solvent Polarity | Can influence regioselectivity. researchgate.net | In some systems, switching from a non-polar to a polar aprotic solvent (like DCM to DMSO) can invert the product ratio. researchgate.net |

| Nucleophile Strength | Stronger nucleophiles (e.g., organolithiums) react faster. | Benzylmagnesium bromide or benzyllithium are common choices for introducing the benzyl group. |

| Steric Hindrance | A bulky substituent can direct attack to the more accessible position. researchgate.net | After initial benzylation, the bulky benzyl group may disfavor a second attack at the 6-position. |

Radical-based methods provide an alternative pathway for benzylation. This approach involves the generation of a benzyl radical, which then adds to the pyridine ring. The benzyl radical is a relatively stable radical intermediate due to the resonance delocalization of the unpaired electron into the aromatic ring. numberanalytics.com

Methods for generating benzyl radicals include the homolytic cleavage of a C-H bond in toluene (B28343) or from benzyl halides using radical initiators or photoredox catalysis. numberanalytics.comrsc.org The classic Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (electron-deficient) heterocycle. nih.gov In this context, a benzyl radical could be added to an activated 2-chloropyridine (B119429) derivative. However, controlling regioselectivity can be difficult, often yielding a mixture of isomers. nih.gov

Modern photoredox catalysis offers a milder and more controlled approach. acs.org A photocatalyst, upon excitation by light, can mediate single-electron transfer to generate radical intermediates under neutral conditions. nih.gov For example, selective single-electron reduction of a halopyridine can generate a pyridyl radical, which could then be coupled with a benzyl partner. nih.gov Conversely, a benzyl radical could be generated and added to the 2-chloropyridine substrate. The reversibility of the addition of stabilized radicals like benzyl allows for thermodynamic control over the regiochemical outcome in some systems. nih.gov

Regioselective Functionalization of Pyridine Precursors

Introduction of the Chlorine Moiety

Halogenation of Pyridinones and Aminopyridines

The conversion of a pyridinone (or pyridone) to a chloropyridine is a classic and effective method for introducing a halogen. In the context of this compound, this would involve the synthesis of 2-benzyl-6(1H)-pyridinone as a key intermediate. This pyridinone can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom. The mechanism proceeds through the initial formation of a phosphate (B84403) or chlorosulfite ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction. This method is widely used in the synthesis of various chloropyridines. mountainscholar.org For instance, the synthesis of rosiglitazone (B1679542) involves the preparation of 2-chloropyridine from 2-pyridone using phosphorus oxychloride. mountainscholar.org

Similarly, a 6-amino group on a 2-benzylpyridine (B1664053) scaffold can serve as a precursor to the chloro functionality via a Sandmeyer-type reaction. This would involve the diazotization of 6-amino-2-benzylpyridine with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of a copper(I) chloride catalyst. This method, while effective, requires careful control of the reaction conditions to manage the potentially unstable diazonium salt intermediate. A related modern approach involves the Selectfluor-promoted regioselective chlorination of 2-aminopyridines using lithium chloride (LiCl) as the chlorine source, which has been shown to be effective under mild conditions with high yields for various substituted aminopyridines. researchgate.netrsc.org

Selective Chlorination of Pyridine Derivatives

Direct selective chlorination of 2-benzylpyridine at the C6 position presents a challenge due to the multiple reactive sites on the molecule, including the electron-rich pyridine ring and the benzylic position of the substituent. nih.gov Unselective chlorination can lead to a mixture of products, including polychlorinated pyridines and benzylic chlorinated species. nih.govwisc.edu

One approach to achieve regioselectivity is through the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, primarily at the C2 and C6 positions. Following an initial reaction, subsequent functionalization can be directed. For example, the oxidation of 2-benzylpyridine to its N-oxide, followed by a chlorination step, could potentially lead to the desired 6-chloro product. While direct chlorination of 2-benzylpyridine N-oxide to this compound is not extensively documented, related transformations have been reported. For instance, the chlorination of a 2-benzylpyridine N-oxide derivative with POCl₃ has been shown to yield the corresponding 2-benzoyl-6-chloropyridine, indicating that the N-oxide can direct chlorination to the 6-position, albeit with concurrent oxidation of the benzyl group. uantwerpen.be A patent describes the synthesis of 2,6-dichloropyridine by reacting 2-chloropyridine with chlorine under photoinitiation, suggesting that direct chlorination of a monosubstituted pyridine can be achieved under specific conditions. google.com

Convergent Synthesis Approaches

Convergent syntheses offer an alternative and often more efficient route to this compound by constructing the molecule from two main fragments: a functionalized pyridine and a benzyl component.

Assembly from Functionalized Pyridine and Benzyl Building Blocks

This approach typically involves the cross-coupling of a benzyl organometallic reagent with a 2,6-dihalopyridine or the coupling of a 6-chloropyridin-2-yl organometallic reagent with a benzyl halide.

Cross-Coupling Reactions:

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. In this context, benzylmagnesium halide can be reacted with 2,6-dichloropyridine. Careful control of stoichiometry and reaction conditions is crucial to achieve monosubstitution and prevent the formation of the disubstituted product, 2,6-dibenzylpyridine. Iron-catalyzed Kumada cross-coupling has also emerged as an efficient method. researchgate.net However, one study reported that the reaction of benzylmagnesium chloride with 2,6-dichloropyridine resulted in the formation of 3-benzylglutarimide, indicating that under certain conditions, ring-opening and rearrangement can occur. colab.wsresearchgate.net

Negishi Coupling: This method utilizes an organozinc reagent, which is generally more tolerant of functional groups than Grignard reagents. wikipedia.orgorganic-chemistry.org A benzylzinc halide can be coupled with 2,6-dichloropyridine in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.orgillinois.edu The use of Pd(PPh₃)₄ or Ni(acac)₂ are common catalytic systems. wikipedia.org This method is widely used for the synthesis of complex biaryls and related structures. mdpi.com

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction employs an organoboron reagent (e.g., a benzylboronic acid or ester) and a halide (2,6-dichloropyridine) in the presence of a palladium catalyst and a base. nih.govnobelprize.org The reaction is known for its high functional group tolerance and is a cornerstone of modern organic synthesis. mdpi.comresearchgate.net The regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) with arylboronic acids has been demonstrated, where chelation control directs the substitution to the C2 position. researchgate.net A similar strategy could potentially be applied to the synthesis of this compound.

Below is a table summarizing typical conditions for these cross-coupling reactions, adapted from literature on related pyridine functionalizations.

| Coupling Reaction | Pyridine Substrate | Benzyl Reagent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Kumada | 2,6-Dichloropyrazine | Aryl Grignard | Fe(acac)₃ (0.5 mol%) | - | - | THF | Flow | High |

| Negishi | 2-Bromopyridine | Organozinc | Pd₂(dba)₃ | XPhos | - | THF | RT-60 | High |

| Suzuki | 2,6-Dichloronicotinamide | Arylboronic acid | PXPd₂ | - | K₂CO₃ | Methanol | 60 | 60-95 |

| Suzuki | 2-Chloropyridine | Phenylboronic acid | Complex 1 (0.2 mol%) | NHC | K₃PO₄·3H₂O | MeOH/H₂O | 60 | 85 |

Note: This table represents examples of related reactions and conditions may vary for the specific synthesis of this compound.

Transformation of Related Benzylchloropyridine Isomers

The synthesis of this compound from its isomers, such as 2-benzyl-4-chloropyridine or 4-benzyl-2-chloropyridine, through isomerization is not a commonly reported synthetic strategy. Isomerization reactions on the pyridine ring typically require harsh conditions and often lead to complex mixtures, making them less synthetically useful for targeted synthesis. beilstein-journals.org Such transformations would likely proceed through high-energy intermediates and are generally not considered a practical route for preparing a specific isomer like this compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters that are typically varied include the catalyst, ligand, base, solvent, temperature, and reaction time.

For cross-coupling reactions, the choice of the palladium or nickel catalyst and the associated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is paramount. nih.gov For instance, in Suzuki couplings, ligands like XPhos or SPhos have shown high efficacy. nih.gov The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step and its strength and solubility can significantly impact the reaction rate and yield. nobelprize.orgnih.gov

Solvent selection is also critical, with common choices including ethereal solvents like THF or dioxane, aromatic hydrocarbons like toluene, or polar aprotic solvents like DMF. nih.gov The temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or catalyst decomposition. For instance, flow chemistry has been shown to be advantageous in overcoming exothermicity and improving yields in iron-catalyzed Kumada couplings. researchgate.net

The following table provides an example of reaction optimization for a Suzuki-Miyaura coupling, illustrating the systematic approach used to identify the best conditions.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 45 |

| 2 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 78 |

| 3 | PXPd₂ (1) | K₂CO₃ | Methanol | 60 | 2 | 92 |

| 4 | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 120 | 6 | 65 |

| 5 | Complex 1 (NHC-Pd) (0.5) | K₂CO₃ | 1,4-Dioxane | 110 | 12 | 85 |

Note: This is a representative optimization table based on data from related Suzuki-Miyaura reactions. researchgate.netnih.gov

By systematically screening these parameters, a robust and high-yielding protocol for the synthesis of this compound can be developed.

Methodological Advancements in Scale-Up Synthesis

The industrial-scale synthesis of this compound necessitates methodologies that are not only high-yielding and efficient but also cost-effective and safe for large-volume production. While direct, specific literature on the scale-up of this compound is sparse, advancements can be inferred from established industrial processes for analogous substituted pyridines. A prevalent strategy for the synthesis of 2-substituted pyridines involves the coupling of a chloropyridine precursor with a suitable nucleophile. chempanda.com For the target compound, this would likely involve the reaction of 2,6-dichloropyridine with a benzylating agent.

A common approach for forming carbon-carbon bonds in the synthesis of pyridyl derivatives is the reaction between a chloropyridine and an organometallic reagent, such as a Grignard reagent, or the use of a strong base to deprotonate a benzylic compound. A notable industrial method for a related compound, 2-pyridyl benzyl cyanide, involves the reaction of 2-chloropyridine with benzyl cyanide in the presence of sodium amide in toluene. google.comgoogleapis.com This process has been optimized for large-scale production, suggesting that a similar pathway could be adapted for this compound. google.com

By analogy, a plausible and scalable synthesis for this compound would involve the reaction of 2,6-dichloropyridine with benzyl cyanide and a strong base like sodium amide. The selectivity of the reaction, favoring mono-benzylation at the 2-position over di-substitution or reaction at the 6-position, would be a critical parameter to control. The reaction temperature, molar ratios of reactants, and choice of solvent are key variables that would need to be optimized for an industrial setting to maximize yield and purity while ensuring operational safety.

A Chinese patent details a method for synthesizing 2-pyridyl benzyl cyanide that is explicitly described as suitable for industrial production. google.com The methodology involves the dropwise addition of a mixed solution of benzyl cyanide and 2-chloropyridine to a suspension of sodium amide in toluene at a controlled temperature. google.com This approach offers advantages such as short reaction times and high yields. google.com Adapting this for this compound would likely involve similar process controls.

The table below outlines a proposed set of reaction parameters for the scale-up synthesis of this compound, extrapolated from the synthesis of 2-pyridyl benzyl cyanide. google.com

Table 1: Proposed Reaction Parameters for Scale-Up Synthesis

| Parameter | Condition | Rationale/Considerations for Scale-Up |

|---|---|---|

| Starting Materials | 2,6-Dichloropyridine, Benzyl Cyanide, Sodium Amide | Based on analogous industrial processes for related compounds. google.comgoogleapis.com |

| Solvent | Toluene | Effective solvent for this reaction type and suitable for industrial use. google.com |

| Molar Ratio (Benzyl Cyanide:2,6-Dichloropyridine) | 1:1 to 1:1.5 | Control of this ratio is crucial to prevent di-substitution and maximize yield of the mono-substituted product. google.com |

| Molar Ratio (Benzyl Cyanide:Sodium Amide) | 1:1.5 to 1:3 | Ensures complete deprotonation of benzyl cyanide for efficient reaction. google.com |

| Reaction Temperature | 16-30 °C | Maintaining temperature is critical for controlling reaction rate and preventing side reactions. google.comgoogleapis.com |

| Reaction Time | 1.5-4 hours | Optimized to ensure reaction completion while minimizing byproduct formation. google.com |

Another advanced approach for synthesizing substituted pyridines that has been scaled to the multi-kilogram level involves the use of Grignard reagents. epo.org For instance, a process for preparing a bipyridine derivative involves the formation of a Grignard reagent from 5-bromo-2-methoxypyridine, which then undergoes a palladium-catalyzed cross-coupling reaction with 2-chloropyridine. epo.org This highlights the feasibility of using Grignard-based cross-coupling reactions for the large-scale production of pyridine derivatives. A similar strategy could be envisioned for this compound, where benzylmagnesium halide would be coupled with 2,6-dichloropyridine.

The following table summarizes key findings from research on analogous reactions that inform the potential for scale-up synthesis of this compound.

Table 2: Summary of Relevant Research Findings for Scale-Up Synthesis

| Reaction Type | Key Findings | Relevance to this compound Synthesis | Reference |

|---|---|---|---|

| Alkylation of 2-chloropyridine with benzyl cyanide | The use of sodium amide in toluene at 16-30 °C is suitable for industrial production, with short reaction times and high yields. | Provides a direct template for a scalable synthesis using 2,6-dichloropyridine as the starting material. | google.com |

| Palladium-catalyzed cross-coupling | Grignard reagents can be effectively coupled with chloropyridines at a large scale using a palladium catalyst. | Offers an alternative, modern synthetic route using a benzyl Grignard reagent and 2,6-dichloropyridine. | epo.org |

| Chlorination of Pyridine | Gas-phase chlorination of pyridine can produce 2-chloropyridine and 2,6-dichloropyridine, which are essential precursors. | Ensures the availability of the key starting material, 2,6-dichloropyridine, for large-scale synthesis. | google.comgoogle.com |

Ultimately, the choice of a specific scale-up methodology would depend on a comprehensive evaluation of factors such as the cost and availability of starting materials, the capital cost of equipment, process safety, and the environmental impact of the chosen route.

Reaction Chemistry and Transformative Capabilities of 2 Benzyl 6 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for 2-Benzyl-6-chloropyridine, primarily involving the displacement of the chloro substituent at the C-6 position. The pyridine (B92270) ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-6, and C-4, respectively). wikipedia.orgstackexchange.com

Substitution at the C-6 Halogenated Position

The chlorine atom at the C-6 position of this compound serves as a leaving group in SNAr reactions. This position is electronically activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is a key factor in determining the reaction's feasibility. The negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of substituted pyridine derivatives. Common nucleophiles include amines, alkoxides, and thiolates. For instance, the reaction with amines would yield 6-amino-2-benzylpyridine derivatives, while alkoxides would produce 6-alkoxy-2-benzylpyridines.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C-6 Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 2-Benzyl-6-(alkylamino)pyridine |

| Alkoxide | R-ONa | 2-Benzyl-6-alkoxypyridine |

Influence of Reaction Conditions on SNAr Selectivity

The selectivity and rate of SNAr reactions involving this compound are significantly influenced by the reaction conditions. Key parameters include the nature of the solvent, the reaction temperature, and the presence of a base.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used to facilitate SNAr reactions. These solvents can solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity. Aqueous conditions have also been explored for SNAr reactions, sometimes employing phase-transfer catalysts or polymeric additives to enhance solubility and reaction rates. d-nb.info

Temperature: As with many organic reactions, increasing the temperature generally increases the rate of SNAr. For less reactive nucleophiles or substrates, heating is often necessary to achieve a reasonable reaction rate. acsgcipr.org Microwave irradiation has also been utilized to accelerate these reactions.

Base: When using nucleophiles such as amines or alcohols, a base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction. The choice of base can be critical to avoid side reactions.

Computational Modeling of SNAr Transition States and Intermediates

Computational chemistry provides valuable insights into the mechanism of SNAr reactions. Density Functional Theory (DFT) calculations can be used to model the reaction pathway, including the structures and energies of reactants, transition states, and the Meisenheimer intermediate. nih.govrsc.org These models can help to predict the reactivity and regioselectivity of SNAr on substituted chloropyridines.

For this compound, computational studies would likely focus on:

Activation Energy Barriers: Calculating the energy barrier for the formation of the Meisenheimer complex and for the subsequent expulsion of the chloride ion.

Stability of the Meisenheimer Complex: Assessing the stability of the intermediate, which is influenced by the electronic effects of the benzyl (B1604629) group.

Frontier Molecular Orbitals: Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of this compound can indicate the most electrophilic sites and thus the most likely positions for nucleophilic attack. wuxiapptec.com

Electrophilic Aromatic Substitution on the Benzyl Ring

While the pyridine ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nitrogen atom, the appended benzyl group can undergo such reactions. uoanbar.edu.iq The pyridine ring acts as a deactivating group on the benzyl ring, directing incoming electrophiles primarily to the meta positions of the benzyl ring. However, the reaction conditions must be carefully controlled to avoid reaction at the more nucleophilic benzylic methylene (B1212753) group or the pyridine nitrogen.

Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration of 2-benzylpyridine (B1664053) has been shown to occur selectively on the benzene (B151609) ring. study.comchegg.com A similar outcome would be expected for this compound, likely yielding a mixture of ortho- and para-nitrobenzyl substituted products, as the methylene group can still direct to these positions, albeit with a deactivated ring system.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Benzyl Ring

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(Nitrobenzyl)-6-chloropyridine (ortho/para mixture) |

It is important to note that under radical conditions (e.g., NBS with a radical initiator), halogenation would preferentially occur at the benzylic methylene position.

Oxidation Reactions

The benzylic methylene group in this compound is susceptible to oxidation.

Selective Oxidation of the Benzylic Methylene

The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making the methylene group a prime target for selective oxidation. A variety of oxidizing agents can be employed to convert the benzylic methylene group into a carbonyl group, thereby transforming this compound into 2-benzoyl-6-chloropyridine.

Commonly used oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃)

Manganese dioxide (MnO₂)

Catalytic systems involving a metal catalyst and a terminal oxidant such as molecular oxygen or a peroxide. nih.govnih.govorganic-chemistry.org

The choice of oxidant and reaction conditions is crucial to ensure selectivity and to avoid over-oxidation or degradation of the starting material. A postulated mechanism for the oxidation of the related 2-benzylpyridine involves the formation of a benzylic radical intermediate. researchgate.net

Table 3: Reagents for the Selective Oxidation of the Benzylic Methylene Group

| Oxidizing Agent | Product |

|---|---|

| KMnO₄, heat | 2-Benzoyl-6-chloropyridine |

| CrO₃, H₂SO₄ | 2-Benzoyl-6-chloropyridine |

Oxidative Transformations of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is a common strategy in heterocyclic chemistry to modify the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. scripps.edu The introduction of an N-oxide group alters the electron distribution within the ring, making the positions ortho and para to the nitrogen atom more susceptible to nucleophilic attack.

The oxidation is typically achieved using peroxy acids, such as peracetic acid, or by using hydrogen peroxide in the presence of a suitable catalyst. dcu.iegoogle.com For instance, the oxidation of 2-chloropyridine (B119429), a closely related substrate, has been successfully carried out using hydrogen peroxide with catalysts like tungstic acid or maleic anhydride. google.comguidechem.com These methods are generally applicable to substituted pyridines. The reaction converts the tertiary amine of the pyridine ring into an amine oxide. dcu.ie A study on the synthesis of 2-chloropyridine-N-oxide using a supported phosphotungstic acid catalyst with hydrogen peroxide achieved a yield of 89.8% under optimized conditions. researchgate.net

| Oxidizing System | Catalyst/Reagent | Typical Conditions | Product |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Tungstic Acid/Sulfuric Acid | 70-80°C, 12h | This compound-N-oxide |

| Peracetic Acid (in-situ) | Acetic Acid/H₂O₂ with Maleic Anhydride | 30-90°C | This compound-N-oxide |

| Hydrogen Peroxide (H₂O₂) | Phosphotungstic acid on SiO₂ | 80°C, 30h | This compound-N-oxide |

Reduction Reactions

Catalytic Hydrogenation of the Pyridine Ring

Catalytic hydrogenation is a powerful method for the reduction of the pyridine ring in this compound to yield the corresponding piperidine (B6355638) derivative, 2-benzyl-6-chloropiperidine. This transformation is significant as piperidines are prevalent structural motifs in pharmaceuticals and natural products. researchgate.netliverpool.ac.uk The reaction involves the addition of hydrogen across the double bonds of the aromatic ring, typically requiring a metal catalyst and a hydrogen source under pressure. researchgate.netscholaris.ca

Commonly used heterogeneous catalysts include platinum group metals such as platinum(IV) oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). researchgate.netliverpool.ac.uk The choice of catalyst and reaction conditions, such as solvent, temperature, and hydrogen pressure, can be crucial for achieving high yields and selectivity. For instance, the hydrogenation of substituted pyridines has been effectively carried out using PtO₂ (Adams' catalyst) in acidic media like glacial acetic acid at room temperature under hydrogen pressures ranging from 50 to 70 bar. researchgate.netasianpubs.org Similarly, rhodium oxide (Rh₂O₃) has been reported as an effective catalyst for the reduction of various unprotected pyridines under mild conditions (5 bar H₂, 40 °C). liverpool.ac.uk In some cases, the hydrogenation can proceed to the point of forming the piperidine, while in others, partially hydrogenated intermediates may be formed. nih.gov

Reductive Dehalogenation Pathways

Reductive dehalogenation offers a pathway to remove the chlorine atom from the 6-position of the pyridine ring, yielding 2-benzylpyridine. This reaction can be desirable to introduce further functionality at this position or to obtain the dechlorinated parent compound. This process can sometimes compete with the hydrogenation of the pyridine ring, depending on the catalyst and reaction conditions.

Catalytic transfer hydrogenation or catalytic hydrogenation methods can be employed for dehalogenation. For example, palladium on carbon (Pd/C) is a common catalyst for the hydrogenolysis of aryl halides, often using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrogen gas. Studies on various halogenated pyridines have shown that they are subject to catalytic reduction. researchgate.net For instance, copper(I)-catalyzed processes have been shown to effect the dehalogenation of 2-chloropyridine, where the reaction proceeds via both reduction and substitution pathways. researchgate.net The selection of a catalyst that preferentially promotes C-Cl bond cleavage over ring saturation is key for selective dehalogenation.

Metal-Mediated and Catalyzed Reactions

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The chlorine atom at the 6-position of this compound serves as a versatile handle for various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboron reagent (boronic acid or ester) and is widely used for synthesizing biaryl compounds. nih.govorganic-chemistry.org While 2-chloropyridines can be challenging substrates compared to their bromo or iodo counterparts, advancements in catalyst systems have enabled their efficient coupling. rsc.org Highly active catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, are typically required. organic-chemistry.org For example, palladium complexes with dialkylbiphenylphosphino ligands have demonstrated high efficacy in the coupling of challenging heteroaryl chlorides. organic-chemistry.org Nickel-based catalysts have also been explored, although they can sometimes be inhibited by α-halo-N-heterocycles like 2-chloropyridine, leading to the formation of inactive catalyst species. rsc.orgrsc.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgdrugfuture.com this compound can react with various alkenes in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org This reaction provides a direct method for the vinylation of the pyridine ring at the 6-position. The catalytic cycle typically involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by alkene insertion and β-hydride elimination. wikipedia.orgyoutube.com

Sonogashira Coupling: This cross-coupling reaction forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction allows for the introduction of an alkynyl group at the 6-position of this compound. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov Microwave-assisted Sonogashira couplings have been shown to accelerate the reaction, leading to higher yields in shorter times. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity. orgsyn.orgorgsyn.org this compound can be coupled with various organozinc reagents using a palladium or nickel catalyst. wikipedia.org Efficient Negishi cross-coupling strategies have been developed for substituted 2-chloropyridines using catalysts like tetrakis(triphenylphosphine)palladium(0). organic-chemistry.org This method is particularly useful for synthesizing complex molecules containing the substituted pyridine motif.

| Reaction | Catalyst System | Coupling Partner | Product Type |

|---|---|---|---|

| Suzuki | Pd(0) or Pd(II) with phosphine ligands | Aryl/vinyl boronic acid or ester | 6-Aryl/vinyl-2-benzylpyridine |

| Heck | Pd(0) or Pd(II) with a base | Alkene | 6-Vinyl-2-benzylpyridine |

| Sonogashira | Pd complex with Cu(I) co-catalyst and base | Terminal alkyne | 6-Alkynyl-2-benzylpyridine |

| Negishi | Pd(0) or Ni(0) complex | Organozinc reagent | 6-Alkyl/aryl/vinyl-2-benzylpyridine |

C-H Activation and Functionalization Studies

While the chloro-substituent provides a classical site for functionalization via cross-coupling, modern synthetic methods increasingly focus on the direct functionalization of carbon-hydrogen (C-H) bonds. sigmaaldrich.comrsc.org For this compound, the most susceptible C-H bonds for activation are those on the benzylic methylene group (-CH₂-).

Transition metal-catalyzed C-H activation offers a streamlined approach to introduce new functional groups, bypassing the need for pre-functionalized substrates. pkusz.edu.cn For example, methods for the selective chlorination of benzylic C(sp³)–H bonds have been developed, which can then be used in subsequent nucleophilic coupling or cross-electrophile coupling reactions. wisc.edu These strategies allow for the diversification of the benzylic position, which can be valuable in the synthesis of complex molecules. wisc.edu Directing groups are often employed to achieve chemo- and regioselectivity in C-H functionalization reactions, although the inherent reactivity of the benzylic position can sometimes allow for selective transformation without a directing group. pkusz.edu.cnresearchgate.net Research in this area aims to develop mild and selective methods for transforming the benzylic C-H bonds into C-C, C-N, or C-O bonds, thus expanding the synthetic utility of this compound. sigmaaldrich.com

Functional Group Interconversions on the Pyridine and Benzyl Moieties

The chemical reactivity of this compound can be broadly categorized into two main areas: reactions involving the substitution of the chloro group on the pyridine ring and transformations of the benzylic methylene group. These reactions are crucial for elaborating the core structure into a diverse array of derivatives.

Transformations of the Pyridine Moiety

The primary mode of functionalization of the pyridine ring in this compound involves the displacement of the chloro substituent at the 6-position. This is typically achieved through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C6 position, leading to the displacement of the chloride ion. This reaction is a cornerstone for introducing a variety of functional groups, particularly nitrogen-based nucleophiles. For instance, the reaction with amines, such as piperidine, proceeds to furnish the corresponding 6-amino-substituted pyridine derivatives. While specific documented examples directly on this compound are not abundant in readily available literature, the general reactivity of 2-chloropyridines suggests that this transformation is a feasible and expected pathway. youtube.commdpi.comnih.govrsc.orgrsc.org The reaction conditions typically involve heating the chloropyridine with the desired amine, sometimes in the presence of a base to neutralize the HCl generated.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-chloropyridines are known substrates for these transformations, albeit sometimes presenting challenges. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the chloropyridine with a boronic acid or its ester. While the reactivity of 2-chloropyridines in Suzuki couplings can be lower than their bromo or iodo counterparts, successful couplings have been reported with appropriate catalyst systems. researchgate.netacs.orgbeilstein-journals.org For this compound, a Suzuki coupling with an arylboronic acid, such as phenylboronic acid, would yield a 2-benzyl-6-arylpyridine derivative. The choice of palladium catalyst and ligands is crucial for achieving good yields and preventing catalyst inhibition. nih.gov

Sonogashira Coupling: This cross-coupling reaction introduces an alkyne moiety by reacting the chloropyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.combeilstein-journals.orgd-nb.info The Sonogashira coupling of this compound with an alkyne like phenylacetylene (B144264) would produce a 2-benzyl-6-(phenylethynyl)pyridine. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent.

Below is a representative data table illustrating these potential transformations on the pyridine ring.

| Starting Material | Reagent | Reaction Type | Potential Product | Typical Conditions |

| This compound | Piperidine | SNAr | 2-Benzyl-6-(piperidin-1-yl)pyridine | Heat, neat or in a high-boiling solvent |

| This compound | Phenylboronic acid | Suzuki-Miyaura Coupling | 2-Benzyl-6-phenylpyridine | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene (B28343)/water) |

| This compound | Phenylacetylene | Sonogashira Coupling | 2-Benzyl-6-(phenylethynyl)pyridine | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, base (e.g., Et₃N), solvent (e.g., THF) |

Transformations of the Benzyl Moiety

The benzyl group of this compound also offers opportunities for functional group interconversions, primarily at the benzylic methylene bridge and through cleavage of the benzyl group itself.

Oxidation of the Benzylic Methylene Group

The benzylic C-H bonds are susceptible to oxidation, providing a route to introduce a carbonyl functionality. Strong oxidizing agents, such as potassium permanganate (KMnO₄), can oxidize the methylene bridge to a ketone. libretexts.orgresearchgate.netmasterorganicchemistry.comyoutube.com This transformation would convert this compound into (6-chloropyridin-2-yl)(phenyl)methanone. The reaction typically requires heating in an aqueous solution. It is important to note that this strong oxidation cleaves any additional carbons on an alkyl side chain, but for a benzyl group, it results in the formation of a ketone. libretexts.org

Hydrogenolysis of the Benzyl Group

The benzyl group can be cleaved from the pyridine ring through a process called hydrogenolysis. nacatsoc.orgjst.go.jpresearchgate.netorganic-chemistry.orgchemrxiv.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. nacatsoc.orgorganic-chemistry.org In the case of this compound, this reaction would yield 2-methyl-6-chloropyridine and toluene. However, a potential side reaction is the concurrent reduction of the chloro group (hydrodechlorination), which can be a challenge to control. Selective hydrogenolysis of a benzyl group in the presence of an aromatic chlorine is possible but often requires careful selection of the catalyst and reaction conditions to minimize the undesired dehalogenation. nacatsoc.org

The following data table summarizes these key transformations of the benzyl moiety.

| Starting Material | Reagent | Reaction Type | Potential Product | Typical Conditions |

| This compound | Potassium permanganate (KMnO₄) | Oxidation | (6-Chloropyridin-2-yl)(phenyl)methanone | Heat, aqueous solution |

| This compound | Hydrogen (H₂), Pd/C | Hydrogenolysis | 2-Chloro-6-methylpyridine | Pd/C catalyst, solvent (e.g., ethanol), H₂ atmosphere |

Derivatization and Analog Development Based on 2 Benzyl 6 Chloropyridine Structure

Synthesis of 2-Benzyl-6-chloropyridine Derivatives with Modified Benzyl (B1604629) Moieties

The benzyl group of this compound offers a prime site for chemical modification, enabling the introduction of various substituents to probe structure-activity relationships. A common strategy involves the deprotonation of the benzylic carbon followed by alkylation or arylation. For instance, treatment with a strong base like sodium amide in toluene (B28343), followed by reaction with an appropriate electrophile, can introduce a range of functional groups onto the methylene (B1212753) bridge. A patented method describes the synthesis of 2-pyridyl benzyl cyanide from benzyl cyanide and 2-chloropyridine (B119429), which highlights the reactivity of the benzylic position. google.com

Another approach involves palladium-catalyzed cross-coupling reactions on a pre-functionalized benzyl ring. For example, if the benzyl group itself carries a halo-substituent, Suzuki or Sonogashira coupling reactions can be employed to introduce new aryl or alkynyl groups, respectively. wikipedia.orgacs.org These reactions are typically carried out in the presence of a palladium catalyst and a suitable base.

Furthermore, modifications can be achieved through reactions on the phenyl ring of the benzyl moiety. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents at the ortho, meta, or para positions, depending on the directing effects of the existing groups.

Table 1: Examples of Synthesized this compound Derivatives with Modified Benzyl Moieties

| Derivative Name | Modification Strategy | Reagents and Conditions | Reference |

| 2-(1-Phenylethyl)-6-chloropyridine | Alkylation of the benzylic carbon | 1. NaH, THF; 2. CH3I | Hypothetical based on standard alkylation |

| 2-(4'-Methoxybenzyl)-6-chloropyridine | Suzuki coupling on a halo-substituted benzyl ring | 4-Methoxyphenylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O | Based on general Suzuki coupling protocols acs.org |

| 2-(4'-Nitrobenzyl)-6-chloropyridine | Nitration of the benzyl ring | HNO3, H2SO4 | Based on standard nitration conditions |

Synthesis of this compound Analogues with Varied Halogenation Patterns

Varying the halogen at the 6-position of the pyridine (B92270) ring can significantly influence the reactivity and properties of the molecule. The chlorine atom can be replaced with other halogens, such as bromine or iodine, through halogen exchange reactions or by starting from differently halogenated pyridine precursors.

The synthesis of 2-benzyl-6-bromopyridine (B8645411) can be achieved by reacting the corresponding 2-amino-6-benzylpyridine with sodium nitrite (B80452) in the presence of hydrobromic acid and bromine. nih.govbeilstein-journals.org Similarly, 2-benzyl-6-iodopyridine can be prepared from 2-amino-6-benzylpyridine using iodine and an oxidant in an aqueous medium. organic-chemistry.org

These halogenated analogues serve as versatile intermediates for further derivatization, particularly in palladium-catalyzed cross-coupling reactions where the reactivity of the C-X bond (X = Cl, Br, I) plays a crucial role. The general trend in reactivity for these couplings is I > Br > Cl.

Table 2: Synthesis of 2-Benzyl-6-halopyridine Analogues

| Compound Name | Synthetic Method | Key Reagents | Reference |

| 2-Benzyl-6-bromopyridine | Diazotization of 2-amino-6-benzylpyridine | NaNO2, HBr, Br2 | nih.govbeilstein-journals.org |

| 2-Benzyl-6-iodopyridine | Iodination of 2-amino-6-benzylpyridine | I2, H2O2 | organic-chemistry.org |

Synthesis of Pyridine Ring-Substituted Derivatives

The pyridine ring of this compound is amenable to substitution reactions, allowing for the introduction of a wide range of functional groups. The chlorine atom at the 6-position is a key handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the C2 and C6 positions. The chlorine atom at the 6-position can be displaced by various nucleophiles. For instance, reaction with amines under thermal or microwave conditions can yield 2-benzyl-6-aminopyridine derivatives. nih.govresearchgate.netresearchgate.net Similarly, alkoxides can be used to synthesize 2-benzyl-6-alkoxypyridine analogues. beilstein-journals.orgacs.org

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction allows for the formation of C-C bonds by coupling this compound with boronic acids or their esters in the presence of a palladium catalyst and a base. This method is effective for introducing aryl or vinyl substituents at the 6-position. acs.orgresearchgate.netnih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling with a wide variety of primary and secondary amines. It offers a versatile route to a broad range of 2-benzyl-6-aminopyridine derivatives under milder conditions than traditional amination methods. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.orgresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds by coupling with terminal alkynes, providing access to 2-benzyl-6-alkynylpyridine derivatives. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net

Table 3: Examples of Pyridine Ring-Substituted Derivatives

| Derivative Name | Synthetic Method | Key Reagents | Reference |

| 2-Benzyl-6-(phenylamino)pyridine | Buchwald-Hartwig Amination | Aniline, Pd catalyst, ligand, base | wikipedia.orgorganic-chemistry.org |

| 2-Benzyl-6-(4-methoxyphenyl)pyridine | Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd catalyst, base | acs.orgresearchgate.net |

| 2-Benzyl-6-(phenylethynyl)pyridine | Sonogashira Coupling | Phenylacetylene (B144264), Pd catalyst, Cu(I) co-catalyst, base | wikipedia.orgorganic-chemistry.org |

| 2-Benzyl-6-methoxypyridine | Nucleophilic Aromatic Substitution | Sodium methoxide | beilstein-journals.orgacs.org |

Development of Fused Heterocyclic Systems Incorporating the this compound Framework

The this compound scaffold can be utilized as a building block for the synthesis of more complex, fused heterocyclic systems. This is typically achieved by introducing a second reactive group that can undergo an intramolecular cyclization.

For example, reaction of this compound with a binucleophile can lead to the formation of fused ring systems. The reaction with 2-aminopyridines can lead to the formation of pyrido[1,2-a]pyrimidine (B8458354) derivatives. wikipedia.orgacs.orgorganic-chemistry.orgmdpi.orgresearchgate.netacs.org Similarly, reaction with aminophenols or aminothiols can be envisioned to construct fused oxazine (B8389632) or thiazine (B8601807) rings, respectively.

Another strategy involves a multi-step sequence where a side chain is first introduced at the 6-position via one of the methods described in section 4.3, followed by a subsequent cyclization reaction. For instance, a 2-benzyl-6-aminopyridine derivative can react with an α-haloketone to form an intermediate that can then cyclize to an imidazo[1,2-a]pyridine. nih.govbeilstein-journals.orgresearchgate.netnih.gov The synthesis of pyrrolo[1,2-a]pyridines can also be envisioned through appropriate cyclization strategies. mdpi.comrsc.orgmdpi.comresearchgate.net

Table 4: Examples of Fused Heterocyclic Systems

| Fused System | Synthetic Strategy | Key Intermediates/Reagents | Reference |

| Imidazo[1,2-a]pyridines | Cyclization of 2-benzyl-6-aminopyridine | α-Haloketones | beilstein-journals.orgnih.gov |

| Pyrido[1,2-a]pyrimidines | Reaction with 2-aminopyridines or related synthons | 2-Aminopyridine | wikipedia.orgacs.org |

| Pyrrolo[1,2-a]pyridines | Intramolecular cyclization of suitably functionalized derivatives | N/A (requires specific precursor synthesis) | mdpi.comrsc.org |

Structure-Reactivity Relationships in Derivative Series

The systematic derivatization of the this compound core allows for the investigation of structure-reactivity relationships. The electronic nature of the substituents on both the benzyl and pyridine rings can significantly impact the reactivity of the molecule.

Influence of Benzyl Moiety Substituents: Electron-donating groups on the benzyl ring can increase the electron density of the pyridine ring, potentially affecting its reactivity in electrophilic substitution reactions (though these are generally difficult on pyridines). Conversely, electron-withdrawing groups can decrease the basicity of the pyridine nitrogen.

Influence of Pyridine Ring Substituents: The nature of the substituent at the 6-position has a profound effect on the reactivity of the pyridine ring.

Halogen Variation: As mentioned earlier, the reactivity of the 6-halo substituent in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. This allows for selective reactions if multiple different halogens are present on the pyridine ring.

Electronic Effects of 6-Substituents: An electron-donating group at the 6-position (e.g., an amino or alkoxy group) will increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack (if conditions are forcing enough) and potentially decreasing its reactivity in nucleophilic aromatic substitution at other positions. Conversely, an electron-withdrawing group will further activate the ring towards nucleophilic attack.

Understanding these relationships is crucial for designing efficient synthetic routes and for tuning the properties of the final molecules for specific applications. libretexts.orgmdpi.com

Computational and Theoretical Investigations of 2 Benzyl 6 Chloropyridine

Quantum Chemical Calculations

There is a notable absence of published studies detailing the quantum chemical properties of 2-benzyl-6-chloropyridine. Consequently, specific data tables and detailed findings regarding its electronic structure, orbital analysis, and electrostatic potential are not available.

Electronic Structure Elucidation (e.g., Frontier Molecular Orbitals, Charge Distribution)

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis of this compound, which would provide insights into its bonding interactions and electron delocalization, has not been reported in the available literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

Similarly, there are no published studies that present a Molecular Electrostatic Potential (MEP) surface analysis for this compound. Such an analysis would be valuable for predicting its reactive sites for electrophilic and nucleophilic attack.

Reactivity Indices Determination

The determination of global and local reactivity indices (such as chemical hardness, softness, and Fukui functions) derived from conceptual density functional theory for this compound has not been a subject of published research.

Reaction Mechanism Modeling

While this compound is used in chemical reactions, detailed computational modeling of the mechanisms of these reactions is not described in the available scientific literature.

Potential Energy Surface Scans for Key Transformations

No studies were found that performed potential energy surface scans for key chemical transformations involving this compound to elucidate reaction pathways and transition states.

Transition State Localization and Characterization

Detailed computational studies localizing and characterizing transition states for various reactions involving this compound are not extensively available in peer-reviewed literature. Such studies would typically involve mapping reaction pathways, for instance, in nucleophilic substitution reactions at the 6-position or in reactions involving the benzyl (B1604629) group. The localization of a transition state structure, which is a first-order saddle point on the potential energy surface, is crucial for understanding reaction mechanisms and calculating activation energies. However, specific data on the vibrational frequencies (where one imaginary frequency confirms a true transition state) and the geometry of transition states for reactions of this compound have not been reported.

Kinetic and Thermodynamic Parameters of Reactions

While comprehensive kinetic and thermodynamic profiles for various reactions are not widely published, some computational data on the thermodynamics of tautomerization is available. In a study investigating the benzylic oxidation of (aryl)(heteroaryl)methanes, the equilibrium of the imine-enamine tautomerization of this compound was studied using Density Functional Theory (DFT). beilstein-journals.org

The Gibbs free energies of the most stable imine and the corresponding enamine conformers were calculated to determine the equilibrium constant (Keq) and the pKeq. These calculations were performed using the Gaussian09 software package. beilstein-journals.org For this compound, the calculated pKeq for the imine-enamine tautomerization was found to be 15.2. beilstein-journals.org This thermodynamic parameter is crucial in understanding the reactivity of the compound under certain reaction conditions, as it quantifies the relative stability of the two tautomers at equilibrium. beilstein-journals.org

Table 1: Calculated Thermodynamic Parameter for this compound Tautomerization

| Parameter | Value | Computational Method |

|---|---|---|

| pKeq (imine-enamine) | 15.2 | DFT |

Data sourced from a study on benzylic oxidation of (aryl)(heteroaryl)methanes. beilstein-journals.org

Conformational Analysis and Molecular Dynamics Simulations

The calculation of the pKeq for the imine-enamine tautomerization of this compound inherently required an initial conformational analysis to identify the most stable conformers of both the imine and enamine forms. beilstein-journals.org However, a detailed report on the broader conformational landscape, including rotational barriers of the benzyl group or potential puckering of the pyridine (B92270) ring upon substitution, is not available in the literature.

Similarly, no specific molecular dynamics (MD) simulations for this compound have been published. MD simulations would be valuable for understanding the dynamic behavior of the molecule in different solvent environments, exploring its conformational flexibility over time, and identifying dominant intermolecular interactions.

Prediction of Spectroscopic Signatures via Quantum Chemistry (e.g., Vibrational Frequencies, Electronic Transitions)

Although experimental 1H-NMR and 13C-NMR data for this compound have been reported, there is a lack of published studies focusing on the ab initio prediction of its spectroscopic signatures. beilstein-journals.org Quantum chemical methods, such as DFT, are routinely used to calculate various spectroscopic properties:

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be employed to predict UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions.

NMR Chemical Shifts: While experimental data exists, theoretical calculations of NMR chemical shifts can provide a deeper understanding of the electronic environment of the nuclei.

Currently, such detailed computational spectroscopic studies for this compound are not found in the scientific literature.

Advanced Predictive Models for Chemical Properties and Reactivity

Advanced predictive models, such as Quantitative Structure-Activity Relationship (QSAR) or machine learning models, are often employed to predict the biological activity or physicochemical properties of a series of related compounds. These models rely on calculated molecular descriptors to establish a correlation with an observed property.

For this compound as a singular entity, there are no specific advanced predictive models detailed in the literature. The development of such a model would require a dataset of structurally similar compounds with measured properties to derive a statistically significant correlation. While general models for predicting properties of pyridine derivatives exist, specific models focusing on the chemical space around this compound have not been reported.

Applications in Chemical Sciences Non Biological and Non Medical

Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine (B92270) ring in 2-benzyl-6-chloropyridine allows it to act as a ligand, coordinating to various metal centers. The electronic properties and steric hindrance of the benzyl (B1604629) and chloro groups can be strategically utilized to modulate the characteristics of the resulting metal complexes.

Development of this compound-based Ligands for Metal Complexes

While direct studies on this compound as a ligand are not extensively documented, the closely related 2-benzylpyridine (B1664053) scaffold has been successfully incorporated into various ligand designs. These systems serve as a model for the potential of this compound. For instance, 2-benzylpyridine has been employed as an ancillary N-donor ligand to prepare diiron(II) complexes. These complexes are synthesized by reacting a precursor like [Fe₂(μ-O₂CAr)₂(O₂CAr)₂(THF)₂] with the pyridine-based ligand. The benzyl group's steric bulk and electronic influence are key to the structure and reactivity of the final complex.

Furthermore, the fundamental pyridine structure is a cornerstone in the synthesis of more complex, multidentate ligands. For example, 2-benzoylpyridine, a precursor to 2-benzylpyridine derivatives, can be used to create elaborate hexadentate ligands for iridium(III) emitters. This involves a multi-step process, demonstrating how the basic benzyl-pyridine framework can be expanded into sophisticated ligand architectures. The presence of the chloro group on this compound offers an additional synthetic handle for further functionalization, allowing for the creation of novel polydentate ligands with tailored electronic and steric properties.

Investigation of Coordination Modes and Stereochemistry in Metal-Ligand Systems

In complexes with tridentate bis(iminomethyl)pyridine ligands, which share the core pyridine coordinating unit, heptacoordinated compounds can be formed with metal nitrates. The metal center in these complexes is often in a distorted pentagonal bipyramidal geometry. This illustrates the versatility of the pyridine core in accommodating various coordination numbers and geometries, a principle that extends to ligands derived from this compound.

Catalytic Activity of this compound-Metal Complexes

Metal complexes containing pyridine-based ligands are widely explored for their catalytic activity. The electronic and steric environment provided by the ligand is crucial for the catalyst's performance. For example, zinc(II) complexes based on 6-phenylpyridine-2-carboxylic acid have demonstrated catalytic activity in the oxidation of benzyl alcohol to benzaldehyde (B42025) using molecular oxygen.

Iron(II) complexes bearing amino-pyridine ligands have been shown to catalyze Atom Transfer Radical Polymerization (ATRP) of styrene (B11656). The substituents on the ligand scaffold significantly impact the catalytic activity, with more electron-donating groups potentially improving the catalyst's performance by stabilizing the higher oxidation state of the metal during the catalytic cycle. Copper(II) complexes with bis(imino)-acenaphthene (BIAN) ligands, which are α-diimines, have been tested as catalysts for the oxidation of isopropylbenzene. These examples highlight the potential for metal complexes of this compound to function as catalysts in various organic transformations, where the benzyl and chloro groups would fine-tune the catalytic properties.

| Catalyst Type | Ligand Scaffold | Reaction Catalyzed | Reference |

| Zinc(II) Complex | 6-Phenylpyridine-2-carboxylic acid | Oxidation of benzyl alcohol | |

| Iron(II) Complex | Amino-pyridine | Atom Transfer Radical Polymerization (ATRP) of styrene | |

| Copper(II) Complex | Bis(imino)-acenaphthene (BIAN) | Oxidation of isopropylbenzene | |

| Metallo-organic Complexes | 5-amino 2-ethylpyridine-2-carboximidate | Henry reaction |

Precursor in Fine Chemical Synthesis (non-pharmaceutical)

The reactivity of the chloro-substituent and the benzyl group makes this compound a valuable intermediate in the synthesis of more complex molecules. It is frequently used in palladium-catalyzed cross-coupling reactions.

The synthesis of this compound itself can be achieved through several modern synthetic methods. One notable route is the Negishi cross-coupling reaction. In this method, 2,6-dichloropyridine (B45657) reacts with benzylzinc chloride in the presence of a palladium catalyst to yield a mixture of this compound and 2,6-dibenzylpyridine. Another approach involves a palladium-catalyzed decarboxylative coupling between a 2-(6-chloropyridin-2-yl)acetate salt and an aryl halide.

Once formed, this compound can be used as a building block. The chlorine atom can be substituted via various cross-coupling reactions. For instance, it has been used as a reactant in palladium-catalyzed reactions with triazole derivatives, where the 2-benzylpyridine moiety is coupled to a larger molecular framework. The reactivity of the chlorine atom allows for the strategic introduction of this fragment into diverse molecular architectures.

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| Negishi Coupling | 2,6-Dichloropyridine, Benzylzinc chloride | Palladium-based catalyst | This compound | |

| Decarboxylative Coupling | Potassium 2-(6-chloropyridin-2-yl)acetate, Aryl Halide | Pd₂(dba)₃ / Xantphos | This compound derivative | |

| Buchwald-Hartwig Amination (example) | This compound, Amine/Triazole | Pd₂(dba)₂ / BINAP | N-arylated pyridine derivative |

Role in Materials Science

Pyridine-containing molecules are integral to the development of advanced materials, particularly in the field of organic electronics and polymers. While specific applications for this compound are an emerging area, the properties of analogous compounds demonstrate its high potential.

Complexes of iridium(III) featuring substituted 2-benzylpyridine units have been designed as emitters for Phosphorescent Organic Light-Emitting Diodes (PHOLEDs). The ligand structure is critical for the photophysical properties of the emitter. The synthesis of these complex ligands often starts from simpler building blocks like 2-benzoylpyridine, highlighting a potential pathway where this compound could serve as a key intermediate for new phosphorescent materials.

In polymer science, pyridine moieties can be grafted onto polymer backbones to impart specific properties. For example, copolymers of acrylic acid and styrene have been functionalized with aminocyanopyridine derivatives. These grafted polymers exhibit fluorescence, a property that can be tuned based on the structure of the pyridine derivative. The this compound scaffold, through substitution of its chloro group, could be similarly incorporated into polymer chains to create new functional materials with tailored optical or electronic properties.

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. Pyridine derivatives are excellent candidates for building supramolecular structures due to their ability to form hydrogen bonds, metal-coordination bonds, and π-π stacking interactions.

Chloropyridines, such as 2-amino-5-chloropyridine, have been used to form co-crystals with other organic molecules like 3-methylbenzoic acid. The crystal structure is stabilized by a network of hydrogen bonds involving the pyridine nitrogen and other functional groups. This indicates the potential of this compound to participate in the formation of co-crystals and other self-assembled architectures through similar non-covalent interactions.

Furthermore, more complex pyridine-based ligands like 4'-chloro-2,2':6',2''-terpyridine are used to construct supramolecular polymers. These terpyridine units can be attached to the ends of traditional polymer chains, such as poly(propylene oxide). The subsequent addition of metal ions induces the self-assembly of these functionalized polymers into larger, non-covalent ABA-type block copolymers. The this compound unit, with its coordinating nitrogen atom and modifiable chloro group, represents a foundational block for designing molecules capable of participating in such metal-directed self-assembly processes.

Advanced Analytical Methodologies for the Study of 2 Benzyl 6 Chloropyridine

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis